N-Phenyl-2-benzyloxyethylamine
Description
N-Phenyl-2-benzyloxyethylamine is a substituted ethylamine derivative characterized by a phenyl group attached to the nitrogen atom and a benzyloxy group (-O-CH₂-C₆H₅) at the second carbon of the ethylamine backbone. Its molecular formula is inferred as C₁₅H₁₇NO (molecular weight ≈ 227.3 g/mol).
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
N-(2-phenylmethoxyethyl)aniline |
InChI |
InChI=1S/C15H17NO/c1-3-7-14(8-4-1)13-17-12-11-16-15-9-5-2-6-10-15/h1-10,16H,11-13H2 |
InChI Key |
YAOUBSNJEKGSGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCNC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Phenyl-2-naphthylamine
- Molecular Formula : C₁₆H₁₃N
- Key Features : A naphthylamine derivative with a phenyl group attached to a naphthalene ring.
- Applications : Primarily used as an antioxidant in rubber and industrial materials.
- Toxicity: Documented toxic effects include carcinogenicity and bladder toxicity, with occupational exposure guidelines established ( notes its production and hazards) .
- Differentiation : Unlike N-Phenyl-2-benzyloxyethylamine, this compound lacks the benzyloxyethyl moiety, resulting in distinct reactivity and industrial rather than pharmacological applications.
N,N-Dimethyl-2-phenethylamine
- Molecular Formula : C₁₀H₁₅N
- Key Features : A phenethylamine with dimethylamine substituents.
- Applications : Acts as a stimulant and precursor in psychoactive drug synthesis.
- Analytical Challenges : highlights the importance of chromatographic separation for regioisomeric phenethylamines, which would apply to distinguishing this compound from this compound .
- Functional Contrast: The absence of a benzyloxy group and presence of dimethylamino substituents result in differing pharmacokinetics and receptor interactions.
Benzathine Benzylpenicillin
- Molecular Formula : Complex salt comprising benzylpenicillin and dibenzylethylenediamine.
- Key Features : A penicillin antibiotic with two benzyl groups in its counterion.
- Applications : Long-acting antibiotic for bacterial infections.
- Structural Comparison : While sharing benzyl moieties, this compound’s macrocyclic β-lactam structure and ionic nature contrast sharply with the neutral, amine-based this compound .
2-Phenylacetamide
- Molecular Formula: C₈H₉NO
- Key Features : An amide derivative of phenylacetic acid.
- Applications : Intermediate in pharmaceutical synthesis (e.g., anticonvulsants).
- Functional Group Contrast : The amide group (-CONH₂) confers different hydrogen-bonding and stability properties compared to the ether and amine groups in this compound .
Comparative Data Table
Research Findings and Analytical Considerations
- Regioisomer Separation : emphasizes chromatographic techniques (e.g., GC-MS, HPLC) to resolve regioisomeric N-benzyl-phenethylamines, critical for distinguishing this compound from analogs with shifted substituents .
- Synthetic Challenges : Benzyl ether formation (as in ’s coupling reactions) may require protective groups to prevent side reactions during synthesis .
- Toxicity Gaps : While N-Phenyl-2-naphthylamine has well-documented hazards, the target compound’s toxicity remains understudied, necessitating further toxicokinetic analysis.
Preparation Methods
Reaction Mechanism and Precursor Synthesis
The reduction of amides to amines represents a cornerstone in the synthesis of N-Phenyl-2-benzyloxyethylamine. The precursor, N-phenyl-2-benzyloxyacetamide, is synthesized via acylation of aniline with 2-benzyloxyacetyl chloride under anhydrous conditions. This intermediate is subsequently reduced using zinc borohydride (Zn(BH₄)₂) in a tetrahydrofuran (THF)-toluene solvent system. The reaction proceeds through a two-step mechanism:
Optimization of Reaction Conditions
Key parameters influencing yield include temperature, reaction time, and stoichiometry. As demonstrated in the synthesis of phenylethylamine, elevating the temperature to 90–96°C significantly enhances reaction efficiency (Table 1). Below 90°C, incomplete reduction and side products dominate, while temperatures exceeding 96°C risk decomposition of the borohydride reagent.
Table 1: Temperature Dependence of Amide Reduction Yield
| Temperature (°C) | Yield (%) |
|---|---|
| 45 | 15.4 |
| 70 | 58.9 |
| 93 | 84.0 |
A molar ratio of 1:1.2 (amide to Zn(BH₄)₂) in 5% THF solution, combined with 4 hours of stirring, achieves optimal conversion. Post-reaction workup involves acidification with 10% HCl, chloroform extraction, and distillation under reduced pressure to isolate the amine.
Comparative Analysis of Reducing Agents
Zinc Borohydride vs. Conventional Reagents
The choice of reducing agent critically impacts yield and purity. Zinc borohydride outperforms traditional reagents in amide reduction:
-
Lithium aluminium hydride (LiAlH₄) : While effective for sterically hindered amides, its vigorous reactivity often leads to over-reduction and ether cleavage in benzyloxy-containing compounds.
-
Sodium borohydride (NaBH₄) : Limited efficacy in amide reduction without catalytic additives, requiring prolonged reaction times (>24 hours) for modest yields.
-
Iron powder : Economical but unsuitable for electron-deficient amides, yielding <50% conversion even under reflux.
Zinc borohydride strikes a balance between reactivity and selectivity, achieving 80–84% yields for structurally analogous amines. Its moderate reducing power minimizes side reactions such as N-debenzylation or ether bond cleavage.
Solvent System and Side-Reaction Suppression
The THF-toluene co-solvent system (5:1 v/v) enhances reagent solubility while stabilizing reactive intermediates. Toluene’s high boiling point facilitates reflux at 90–96°C, and its non-polar nature suppresses solvolysis of the benzyloxy group. Chloroform extraction post-reaction efficiently partitions the amine into the organic phase, with 2.5:1 (v/v) chloroform-to-toluene ratio maximizing recovery.
Alternative Synthetic Routes
Reductive Amination of Benzyloxyacetaldehyde
An alternative pathway involves condensing benzyloxyacetaldehyde with aniline to form an imine intermediate, followed by reduction using sodium cyanoborohydride (NaBH₃CN). This method bypasses the need for amide precursors but requires stringent pH control (pH 6–7) to prevent aldehyde polymerization. Yields are comparable to amide reduction (~78–82%), though the necessity for anhydrous conditions and specialized reagents increases operational complexity.
Nucleophilic Substitution of 2-Bromoethylbenzyl Ether
Alkylation of aniline with 2-bromoethylbenzyl ether under basic conditions (K₂CO₃, DMF) provides a one-step route. However, competing N-alkylation and ether cleavage limit practical utility, with yields rarely exceeding 60%. Microwave-assisted synthesis at 120°C marginally improves efficiency but introduces scalability challenges.
Industrial-Scale Considerations
Cost-Benefit Analysis of Zinc Borohydride
Despite its higher initial cost compared to NaBH₄, Zn(BH₄)₂’s superior yield and reduced purification requirements make it economically viable for large-scale production. A 20% increase in yield (from 60% to 80%) reduces raw material consumption by 25%, offsetting reagent expenses .
Q & A
Q. What in vitro assays are suitable for evaluating the metabolic stability of this compound?
Q. How do structural analogs of this compound differ in receptor binding affinities?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
